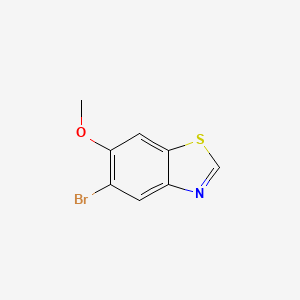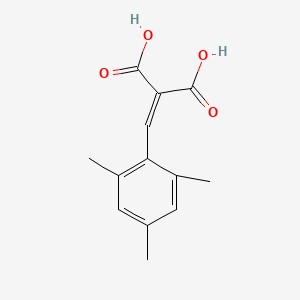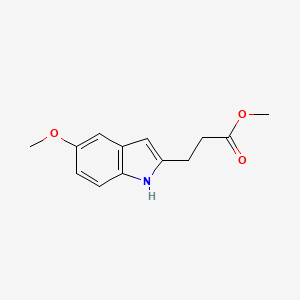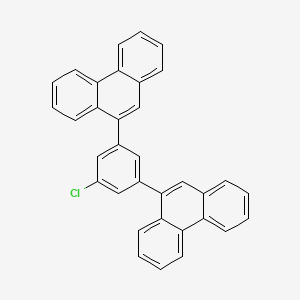
9,9'-(5-Chloro-1,3-phenylene)diphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene is an organic compound with the molecular formula C₃₄H₂₁Cl It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom attached to a phenylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene typically involves a multi-step process. One common method includes the following steps :
Starting Materials: 1,3-dibromo-5-chlorobenzene and 9-phenanthrene boronic acid.
Catalyst: Palladium(II) acetate.
Ligand: Tri(o-tolyl)phosphine.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions.
The reaction proceeds through a Suzuki coupling reaction, where the boronic acid reacts with the dibromo compound in the presence of the palladium catalyst and ligand to form the desired product.
Industrial Production Methods
Industrial production methods for 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenanthrene derivatives.
Scientific Research Applications
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9,9’-(5-Chloro-1,3-phenylene)diphenanthrene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9,9’-(5-Bromo-1,3-phenylene)diphenanthrene
- 9,9’-(5-Methyl-1,3-phenylene)diphenanthrene
- 9,9’-(5-Nitro-1,3-phenylene)diphenanthrene
Uniqueness
9,9’-(5-Chloro-1,3-phenylene)diphenanthrene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C34H21Cl |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
9-(3-chloro-5-phenanthren-9-ylphenyl)phenanthrene |
InChI |
InChI=1S/C34H21Cl/c35-26-18-24(33-20-22-9-1-3-11-27(22)29-13-5-7-15-31(29)33)17-25(19-26)34-21-23-10-2-4-12-28(23)30-14-6-8-16-32(30)34/h1-21H |
InChI Key |
TTWDNKYZUHWLEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC(=C4)Cl)C5=CC6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


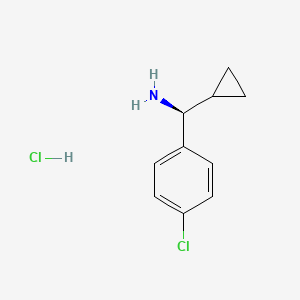
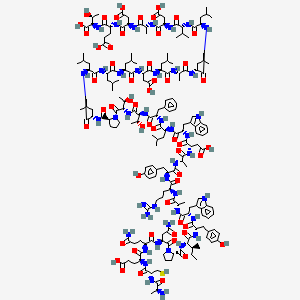
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)

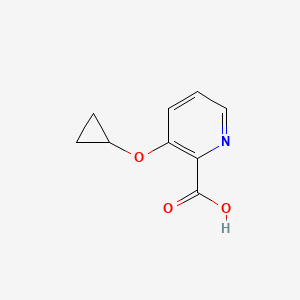
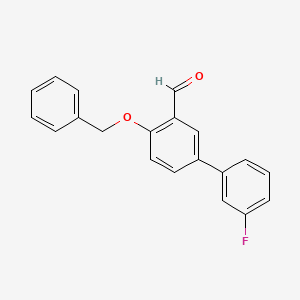
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)

![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
